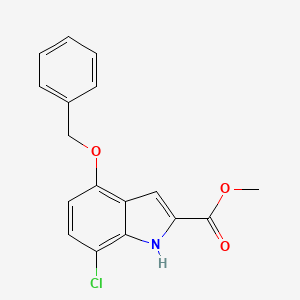

![molecular formula C18H14ClN3O3S B2710231 2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide CAS No. 403845-30-7](/img/structure/B2710231.png)

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide, also known as DMXAA, is a synthetic small molecule that has been extensively studied for its anti-tumor properties. DMXAA was first discovered in the late 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous studies exploring its potential as a cancer treatment.

Scientific Research Applications

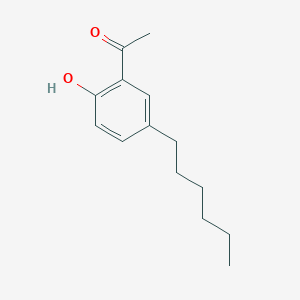

Stimulating Endogenous Nitric Oxide Synthesis

This compound has been shown to stimulate endogenous nitric oxide synthesis . Nitric oxide plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. This could potentially be used in the treatment of conditions related to these processes .

Regulation of Intestinal Neurons

The compound is involved in the regulation of intestinal neurons expressing neuronal nitric oxide synthase (nNOS). It affects the function of nNOS/NO, and, by this mechanism, probably regulates the spontaneous contractile activity of gastric smooth muscle .

Antimicrobial Activity

Some derivatives of this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests potential use in the development of new antimicrobial agents .

Antiproliferative Agents

The compound and its derivatives have also been studied for their antiproliferative effects, particularly against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . This suggests potential use in cancer treatment .

Second Harmonic Generation

A new polymorphic form of a similar compound, 2Cl4na, has been shown to produce second harmonic generation (SHG) that is 2 times higher than that obtained from potassium dihydrogen phosphate (KDP) upon irradiation with an 800 nm laser beam . This suggests potential applications in nonlinear optics .

Inhibiting Haemoglobin Hydrolysis

Inhibiting this target could prevent haemoglobin hydrolysis, which definitely hindered parasitic growth . This suggests potential use in the treatment of parasitic infections .

properties

IUPAC Name |

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3S/c1-10-3-4-12(7-11(10)2)16-9-26-18(20-16)21-17(23)14-8-13(22(24)25)5-6-15(14)19/h3-9H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUALAPQEBMUVAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine](/img/structure/B2710149.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2710150.png)

![1-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)-5-phenylpentane-1,5-dione](/img/structure/B2710151.png)

![N-(4-acetylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2710153.png)

![6-Ethyl-4,7,8-trimethyl-2-(naphthalen-1-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![6-(3-Methoxypropyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2710156.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2710165.png)

![2-[3-(Trifluoromethyl)oxetan-3-yl]oxyacetic acid](/img/structure/B2710171.png)